Product packaging for Methyl 1H-indol-5-ylcarbamate(Cat. No.:)

Methyl 1H-indol-5-ylcarbamate

Cat. No.: B11905931
M. Wt: 190.20 g/mol
InChI Key: ZBWDFSJBRLLLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1H-indol-5-ylcarbamate is a chemical reagent of significant interest in organic synthesis and pharmaceutical research. While detailed data for this specific compound is limited in public repositories, its close structural analog, Methyl (1-methyl-1H-indol-5-yl)carbamate (CAS# 1795185-03-3), is a well-characterized reference material and a known synthetic intermediate in the production of Zafirlukast, an active pharmaceutical ingredient used in asthma treatment . This highlights the value of the 5-ylcarbamate indole structure in developing therapeutic compounds. As a research chemical, this compound is primarily employed as a building block or precursor in medicinal chemistry. Its molecular framework makes it a versatile intermediate for synthesizing more complex molecules, particularly in constructing indole-based compounds which are prevalent in many pharmaceuticals . The compound is typically supplied with high purity and is accompanied by analytical data to ensure its quality and identity for research applications . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should consult its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B11905931 Methyl 1H-indol-5-ylcarbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl N-(1H-indol-5-yl)carbamate

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)12-8-2-3-9-7(6-8)4-5-11-9/h2-6,11H,1H3,(H,12,13)

InChI Key

ZBWDFSJBRLLLSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC2=C(C=C1)NC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Methyl 1h Indol 5 Ylcarbamate and Its Derivatives

General Strategies for Indole (B1671886) Carbamate (B1207046) Synthesis

The construction of indole carbamates, particularly those functionalized at the 5-position, relies on a series of well-established and innovative synthetic organic chemistry techniques. These strategies involve modifying the indole ring itself, introducing the key carbamate precursor at the 5-position, and finally, forming the carbamic acid ester.

N-Alkylation Approaches for Indole Ring Modification

Modification at the N1 position of the indole ring is a common strategy to alter the physicochemical and pharmacological properties of indole-based compounds. The N-alkylation of indoles can be challenging due to the potential for competing C3-alkylation, as the nitrogen atom's nucleophilicity is relatively weak. researchgate.netrsc.org

Classical approaches for N-alkylation often involve a two-step process: deprotonation of the indole nitrogen with a stoichiometric amount of a strong base like sodium hydride (NaH), followed by reaction with an alkylating agent such as an alkyl halide. rsc.org However, modern methods seek milder and more efficient conditions. One such method employs a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) with less hazardous alkylating agents like dimethyl carbonate (DMC). rsc.org

Other advanced N-alkylation strategies include:

Phase-Transfer Catalysis: Using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide allows the reaction to occur in a two-phase system (e.g., toluene (B28343) and aqueous sodium hydroxide), which can be effective for alkylating indole esters.

Palladium-Catalyzed Reactions: A variety of palladium-catalyzed methods have been developed for the N-alkylation of amines and indoles, often offering high efficiency and broad substrate scope. rsc.org

Enantioselective Alkylation: For creating chiral centers, enantioselective methods using catalysts like dinuclear zinc-ProPhenol complexes have been shown to effectively catalyze the N-alkylation of indoles with aldimines, yielding products with high enantiomeric ratios. nih.gov

Functionalization at the 5-Position of the Indole Ring

Introducing a functional group at the C5 position of the indole's benzene (B151609) ring is a critical step in the synthesis of Methyl 1H-indol-5-ylcarbamate. Direct C-H functionalization of the indole benzene ring is often difficult due to the similar reactivity of the C4, C5, C6, and C7 positions. nih.gov

A primary strategy involves the introduction of a nitro group (–NO₂) at the 5-position via electrophilic nitration. This 5-nitroindole (B16589) intermediate is pivotal, as the nitro group can be readily reduced to a 5-amino group (–NH₂). This reduction is typically achieved using methods like catalytic hydrogenation (e.g., with Pd/C) or chemical reducing agents. The resulting 5-aminoindole (B14826) is the direct precursor for the formation of the carbamate.

More direct, modern approaches to C5 functionalization are also being explored:

Directed Lithiation: Using a directing group, such as a carbamate on the indole nitrogen, can direct lithiation to specific positions, which can then be functionalized. researchgate.net

Catalytic C-H Functionalization: Researchers have developed protocols for the regioselective arylation at the C5 position using copper catalysts and a removable directing group at the C3 position. nih.gov While not directly forming the carbamate, these methods open pathways to diverse 5-substituted indoles.

Carbamic Acid Ester Formation

The final step in forming the target moiety is the conversion of the 5-amino group into a methyl carbamate. The most common and direct method involves the reaction of the 5-aminoindole with methyl chloroformate in the presence of a base. The base neutralizes the HCl generated during the reaction, driving it to completion.

Alternative and more contemporary methods for carbamate synthesis include:

From Isocyanates: The reaction of an isocyanate with an alcohol provides a direct route to carbamic acid esters. nih.gov

From Carbon Dioxide: Innovative "green" chemistry approaches utilize carbon dioxide as a C1 source. Carbamates can be generated through a three-component coupling of a primary amine, CO₂, and an alkyl halide, often mediated by cesium carbonate. nih.gov

Targeted Synthesis of this compound Analogues

The general strategies outlined above are applied and adapted for the specific synthesis of valuable analogues of this compound.

Synthesis of Methyl (1-methyl-1H-indol-5-yl)carbamate

The synthesis of this N-methylated analogue logically combines the strategies of N-alkylation and carbamate formation. A typical synthetic route proceeds as follows:

N-methylation: Starting with 5-nitroindole, the indole nitrogen is first methylated. This can be achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Nitro Group Reduction: The nitro group of the resulting 1-methyl-5-nitroindole is then reduced to an amine, yielding 5-amino-1-methyl-1H-indole.

Carbamate Formation: The final step is the reaction of the 5-amino group with methyl chloroformate to produce the desired product, Methyl (1-methyl-1H-indol-5-yl)carbamate.

An alternative pathway could involve synthesizing this compound first, followed by a selective N-alkylation step. The presence of the carbamate group can influence the reactivity of the indole nitrogen. Studies have shown that an existing carbamate group on the indole ring does not interfere with the N-alkylation process when using certain catalytic systems. nih.gov

Compound NameCAS NumberMolecular FormulaMolecular Weight
Methyl (1-methyl-1H-indol-5-yl)carbamate1795185-03-3C11H12N2O2204.23 g/mol

Synthesis of Melatonin (B1676174) Analogues (e.g., 5-MCA-NAT, INS48862)

The synthetic principles are extended to create more complex and pharmacologically active analogues like 5-MCA-NAT and INS48862.

Synthesis of 5-MCA-NAT (5-methoxycarbonylamino-N-acetyltryptamine): 5-MCA-NAT is a tryptamine (B22526) derivative, meaning it possesses a C3-(2-aminoethyl) side chain. Its synthesis begins with a suitable tryptamine precursor, such as 5-aminotryptamine (B93203). The synthesis involves two key transformations: the formation of the methyl carbamate at the 5-position and the acetylation of the side-chain amine.

Carbamate Formation: 5-aminotryptamine is reacted with methyl chloroformate to yield methyl (3-(2-aminoethyl)-1H-indol-5-yl)carbamate.

N-Acetylation: The primary amine on the ethylamine (B1201723) side chain is then acetylated, typically using acetic anhydride (B1165640) or acetyl chloride, to give the final product, 5-MCA-NAT. nih.gov

Synthesis of INS48862 (methyl-2-bromo-3-(2-ethanamidoethyl)-1H-indol-5-ylcarbamate): This analogue is a derivative of 5-MCA-NAT that is further functionalized with a bromine atom at the C2 position of the indole ring. researchgate.netresearchgate.net The synthesis would follow a similar pathway to that of 5-MCA-NAT, with the addition of a regioselective bromination step. A plausible synthetic route would involve starting with the fully formed 5-MCA-NAT and then introducing the bromine atom. Direct bromination of an indole where the C3 position is substituted often leads to substitution at the C2 position. Reagents like N-bromosuccinimide (NBS) are commonly used for such transformations. The preparation of a related iodinated analogue involved introducing the iodine molecule onto the C2 position of 5-MCA-NAT, suggesting that direct halogenation of the 5-MCA-NAT scaffold is a viable strategy. nih.gov

Compound NameFull Chemical NameKey Structural Features
5-MCA-NAT5-methoxycarbonylamino-N-acetyltryptamineMethyl carbamate at C5; N-acetylated ethylamine side chain at C3. capes.gov.brresearchgate.net
INS48862methyl-2-bromo-3-(2-ethanamidoethyl)-1H-indol-5-ylcarbamateSame as 5-MCA-NAT with an additional bromine atom at C2. researchgate.netresearchgate.net

Synthesis of Zafirlukast (B1683622) Intermediates and Derivatives

This compound serves as a pivotal, protected intermediate in the multi-step synthesis of Zafirlukast and its structural analogs. Zafirlukast is a potent cysteinyl leukotriene receptor antagonist, and its core structure features a 5-substituted indole moiety. The methylcarbamate group on the title compound functions as an effective protecting group for the 5-amino functionality, preventing unwanted side reactions during modifications at other positions of the indole ring, particularly at the N-1 position.

The synthetic utility of this compound in this context is demonstrated in a sequence that typically begins with a more accessible starting material, 5-nitroindole.

Reduction of Nitro Group: The synthesis commences with the reduction of 5-nitroindole to 5-aminoindole. This transformation is commonly achieved via catalytic hydrogenation (e.g., H₂ gas over a Palladium on carbon catalyst, Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic medium.

Protection of Amino Group: The resulting 5-aminoindole is highly reactive. To selectively perform subsequent reactions on the indole nitrogen, the 5-amino group is protected. This is accomplished by reacting 5-aminoindole with methyl chloroformate (ClCOOCH₃) in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine. This reaction yields this compound with high efficiency.

N-Alkylation of the Indole Ring: With the 5-amino group masked, the indole nitrogen (N-1) is now available for alkylation. This is the key step for introducing the complex side chain required for Zafirlukast. The N-1 position is deprotonated with a suitable base (e.g., sodium hydride, NaH) and subsequently alkylated with an electrophilic side-chain precursor, such as 3-(2-methoxy-4-(((2-methylphenyl)sulfonyl)carbamoyl)phenyl)propyl methanesulfonate.

Deprotection: The final step to reveal the core Zafirlukast intermediate involves the cleavage of the methylcarbamate protecting group to regenerate the free 5-amino functionality, which is a part of the final drug structure. This deprotection is typically achieved under basic hydrolysis conditions.

The following table summarizes a representative synthetic pathway.

StepStarting MaterialReagents/ConditionsProductPurpose of Step
15-NitroindoleH₂, Pd/C, Ethanol5-AminoindoleGeneration of the key amino group.
25-AminoindoleMethyl Chloroformate, Pyridine, CH₂Cl₂This compoundProtection of the 5-amino group to enable selective N-1 alkylation.
3This compound1. NaH, DMF 2. Zafirlukast side-chain electrophileN-1 Alkylated Methyl indol-5-ylcarbamateIntroduction of the pharmacologically critical side chain.
4N-1 Alkylated Methyl indol-5-ylcarbamateaq. NaOH, HeatZafirlukast Precursor (with free 5-amino group)Deprotection to yield the final intermediate structure.

Synthetic Routes to Benzimidazole-Carbamate Hybrids

Molecular hybridization is a powerful strategy in medicinal chemistry to design novel molecules with potentially synergistic or enhanced biological activities. The synthesis of hybrid structures incorporating both the indole-5-carbamate scaffold and a benzimidazole (B57391) ring system leverages the versatile reactivity of this compound.

A common strategy involves building the benzimidazole ring onto the indole core via a multi-step sequence. This typically begins with the functionalization of the indole nitrogen.

N-Alkylation with a Benzimidazole Precursor: this compound is N-alkylated with a bifunctional reagent that contains a masked o-phenylenediamine (B120857) moiety. A representative reagent is 2-chloro-N-(2-nitrophenyl)acetamide. This reaction, usually conducted under basic conditions (e.g., K₂CO₃ in acetone), attaches a 2-nitrophenylamino-acetyl group to the indole N-1 position.

Reduction of the Nitro Group: The nitro group on the newly introduced phenyl ring is selectively reduced to an amino group. This is a critical step, as it generates the required 1,2-diaminobenzene (o-phenylenediamine) precursor. Catalytic hydrogenation (H₂/Pd-C) is often employed for its high efficiency and mild conditions, which preserve the carbamate and amide functionalities.

Cyclization to form Benzimidazole: The resulting intermediate, which now contains an o-phenylenediamine unit tethered to the indole, undergoes cyclization to form the benzimidazole ring. The Phillips condensation is a classic method for this transformation, involving heating the diamine with a carboxylic acid (or its equivalent). For instance, reacting the intermediate with formic acid yields the unsubstituted benzimidazole hybrid, while using other aldehydes or acids allows for the introduction of various substituents on the C2 position of the benzimidazole ring.

The following table outlines the key transformations in this hybridization strategy.

Transformation StepKey Intermediate ClassReaction TypeResulting Moiety
N-AlkylationN-(2-Nitrophenylacetyl)-indoleNucleophilic SubstitutionIndole linked to a nitrophenyl group.
Nitro ReductionN-(2-Aminophenylacetyl)-indoleCatalytic HydrogenationGeneration of the o-phenylenediamine precursor.
Ring CyclizationIndole-Benzimidazole HybridCondensation (e.g., Phillips Reaction)Formation of the final fused benzimidazole ring system.

Derivatization Strategies for Enhanced Biological Activity

This compound is a versatile scaffold for chemical modification aimed at exploring structure-activity relationships (SAR) and discovering new biologically active agents. Its structure presents multiple sites for derivatization, allowing chemists to systematically tune its physicochemical and pharmacological properties.

Key derivatization sites include:

Indole N-1 Position: The N-H proton is weakly acidic and can be readily substituted via alkylation, acylation, or sulfonylation. This site is often targeted to introduce lipophilic groups, hydrogen bond donors/acceptors, or linker moieties to modulate receptor binding and pharmacokinetic profiles.

Indole C-3 Position: As the most nucleophilic carbon in the indole ring, C-3 is susceptible to various electrophilic substitution reactions. The Vilsmeier-Haack reaction (using POCl₃/DMF) introduces a formyl group, and the Mannich reaction introduces an aminomethyl group. These functional handles can be further elaborated into more complex side chains.

Carbamate Group: The ester portion of the carbamate can be modified via transesterification with different alcohols (e.g., ethanol, benzyl (B1604629) alcohol) under catalytic conditions to produce ethyl, benzyl, or other carbamate esters. This can alter solubility, metabolic stability, and pro-drug characteristics.

The table below details common derivatization strategies and their rationales.

Modification SiteReaction TypeTypical ReagentsResulting Derivative ClassPotential Biological Rationale
Indole N-1N-AlkylationAlkyl halides (e.g., Benzyl bromide), Base (NaH)N-Substituted IndolesModulate lipophilicity; introduce specific binding motifs.
Indole C-3Vilsmeier-Haack FormylationPOCl₃, DMFIndole-3-carboxaldehydesIntroduce a versatile handle for further synthesis (e.g., reductive amination).
Indole C-3Mannich ReactionFormaldehyde, Secondary Amine (e.g., Dimethylamine)Gramine Analogs (3-Aminomethylindoles)Introduce a basic nitrogen center to improve solubility and target specific receptors.
Carbamate EsterTransesterificationEthanol, NaOEt (catalyst)Ethyl 1H-indol-5-ylcarbamateFine-tune metabolic stability and pharmacokinetic properties.

Advanced Synthetic Techniques Employed

Phase-Transfer Catalysis in Indole Derivatization

Phase-transfer catalysis (PTC) is an exceptionally valuable technique for the derivatization of indoles, including this compound, particularly for N-alkylation reactions. The challenge in conventional N-alkylation lies in the poor solubility of the indole substrate and its corresponding anion in a single solvent system that is also compatible with the alkylating agent.

PTC overcomes this by employing a catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), to shuttle the indole anion from an aqueous or solid phase into an organic phase where the reaction occurs. In a typical setup, this compound is dissolved in a nonpolar organic solvent (e.g., toluene), and a concentrated aqueous solution of a strong base (e.g., 50% NaOH) is used for deprotonation.

The mechanism proceeds as follows:

The hydroxide (B78521) ion (OH⁻) from the aqueous phase deprotonates the indole N-H at the interface, forming the indolate anion.

The lipophilic cation of the PTC catalyst (e.g., [NBu₄]⁺) pairs with the indolate anion.

This ion pair, being soluble in the organic phase, migrates from the interface into the bulk organic solvent.

In the organic phase, the "naked" and highly nucleophilic indolate anion rapidly reacts with the alkylating agent (e.g., an alkyl halide).

The catalyst cation, now paired with the halide anion, returns to the aqueous interface to repeat the cycle.

This method offers significant advantages over traditional techniques that require anhydrous solvents and potent, hazardous bases like sodium hydride.

ParameterPhase-Transfer Catalysis (PTC)Conventional Homogeneous Reaction (e.g., NaH/DMF)Advantage of PTC
SolventBiphasic (e.g., Toluene/Water)Anhydrous polar aprotic (e.g., DMF, THF)Eliminates the need for expensive, hazardous, and difficult-to-dry solvents.
BaseInexpensive, safe aqueous base (e.g., NaOH, KOH)Pyrophoric, moisture-sensitive base (e.g., NaH, LDA)Improved operational safety and lower cost.
Reaction ConditionsMild temperatures (often room temp. to 50 °C)Can require very low temperatures or inert atmospheres.Simpler experimental setup and energy efficiency.
WorkupSimple phase separationOften requires quenching of reactive base and extensive extraction.Faster and more environmentally friendly purification.

Multi-Component Reactions for Indole Scaffolds

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecular architectures. In the context of indole chemistry, MCRs allow for the rapid generation of diverse libraries of indole-containing compounds from simple starting materials in a single synthetic operation. This compound can serve as the indole component in various MCRs.

A prominent example is the three-component reaction involving an indole, an aldehyde, and an active methylene (B1212753) compound (e.g., malononitrile (B47326), dimedone). When this compound is used, its C-3 position acts as the nucleophile.

For instance, the reaction of this compound, benzaldehyde, and malononitrile, often catalyzed by a base like piperidine (B6355638) or an acid catalyst, proceeds through a domino sequence:

Knoevenagel Condensation: Benzaldehyde and malononitrile react to form a highly electrophilic benzylidenemalononitrile (B1330407) intermediate.

Michael Addition: The nucleophilic C-3 position of this compound attacks the β-carbon of the benzylidenemalononitrile intermediate. This forms a new C-C bond and generates a zwitterionic or anionic intermediate.

Protonation/Final Product: The intermediate is protonated to yield the final, highly functionalized product, 2-((3-(5-((methoxycarbonyl)amino)-1H-indolyl))(phenyl)methyl)malononitrile.

This one-pot strategy avoids the isolation of intermediates, reduces solvent waste, and significantly shortens synthetic pathways compared to traditional stepwise synthesis.

ComponentExampleRole in Reaction
Indole ComponentThis compoundNucleophile (at C-3 position)
Aldehyde ComponentBenzaldehydeElectrophile (after activation)
Active Methylene ComponentMalononitrileNucleophile (forms Knoevenagel adduct) / C-H Acid
CatalystPiperidine or L-prolineFacilitates condensation and/or Michael addition steps.

Deprotection Strategies in Indole Synthesis

Several strategies exist for cleaving the N-O-C(O) bond of the carbamate:

Basic Hydrolysis: Saponification using strong aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) at elevated temperatures is a common method. The hydroxide ion attacks the carbonyl carbon, leading to the release of the amine, methanol, and carbonate. This method is robust but can be too harsh for molecules containing other base-labile groups (e.g., esters, amides).

Acidic Cleavage: Strong acids, such as hydrobromic acid (HBr) or trifluoroacetic acid (TFA), can also effect cleavage. However, the strongly acidic conditions can be detrimental to the acid-sensitive indole ring, potentially causing polymerization or other side reactions.

Specialized Reagents: For milder and more selective deprotection, specific reagents are employed. Trimethylsilyl (B98337) iodide (TMSI), generated in situ from trimethylsilyl chloride and sodium iodide, is highly effective. The soft iodide nucleophile attacks the hard methyl group (Sₙ2 reaction), while the oxophilic silicon coordinates to the carbonyl oxygen, facilitating the collapse of the intermediate to the silyl-protected amine, which is then hydrolyzed upon aqueous workup. This method proceeds under neutral and non-hydrolytic conditions.

The table below compares these common deprotection strategies.

MethodReagents/ConditionsMechanismAdvantagesLimitations
Basic Hydrolysisaq. NaOH or KOH, HeatNucleophilic acyl substitution (saponification).Inexpensive reagents, straightforward procedure.Harsh conditions, not compatible with base-sensitive functional groups.
Acidic HydrolysisHBr, HCl, or TFAAcid-catalyzed hydrolysis.Effective for acid-stable molecules.Can damage the indole ring; requires acid-stable substrates.
Silyl Iodide CleavageTrimethylsilyl iodide (TMSI) in CH₂Cl₂ or CH₃CNSₙ2 attack on the methyl group by iodide.Very mild, neutral conditions; high selectivity.Reagent is moisture-sensitive and relatively expensive.

Structure Activity Relationship Sar Studies of Methyl 1h Indol 5 Ylcarbamate Analogues

Positional and Substituent Effects on Biological Activity

The biological profile of Methyl 1H-indol-5-ylcarbamate analogues is highly sensitive to the nature and position of various substituents. Modifications at the indole (B1671886) nitrogen (N1), the carbamate (B1207046) group at C5, and other positions on the indole ring, particularly C3, have been shown to be pivotal in modulating activity.

The substituent at the N1 position of the indole ring plays a significant role in influencing the biological activity of indole-5-carbamate derivatives. SAR studies indicate that this position can tolerate a range of substituents, with the size and nature of the group affecting potency.

In studies on Zafirlukast (B1683622) analogues for antibacterial activity against Porphyromonas gingivalis, the presence of a methyl group on the indole nitrogen was suggested to be beneficial for growth inhibition. nih.gov Conversely, the removal of the N-methyl group to create N-desmethyl analogues has also been explored, indicating that substitution at this position is a key area for optimization. scispace.comresearchgate.net In other classes of indole-based inhibitors, the N1 position is often a target for introducing larger groups. For instance, in the development of meridianin C analogues, the indolic nitrogen was substituted with various aryl and heteroaryl sulfonamide groups to enhance antimalarial potential. malariaworld.org This suggests that while small alkyl groups like methyl are well-tolerated and can be beneficial, larger and more complex moieties can be introduced at N1 to explore additional binding interactions with target proteins.

Table 1: Effect of N1-Indole Substitutions on Biological Activity

N1-Substituent General Observation Potential Impact
Hydrogen (-H) Often serves as a baseline (unsubstituted). May allow for hydrogen bonding interactions.
Methyl (-CH₃) Generally well-tolerated; can enhance potency in certain contexts. nih.gov Increases lipophilicity slightly; may provide favorable steric interactions.
Benzyl (B1604629) Group Tolerated for some biological activities, such as AMPK activation in certain indole series. mdpi.com Introduces significant bulk and potential for aromatic interactions.

The carbamate moiety at the C5 position is a defining feature of this class of compounds and is crucial for activity. Organic carbamates are versatile functional groups in drug design, valued for their chemical stability and ability to act as peptide bond surrogates. acs.orgsci-hub.se Their structure allows them to participate in hydrogen bonding as both donors and acceptors. nih.gov

The nature of the alcohol-derived portion of the carbamate ester (the '-methyl' in this compound) significantly impacts biological activity. In the case of Zafirlukast, the cyclopentyl group of the carbamate is considered a critical structural element. SAR studies on Zafirlukast analogues have explored the effects of varying this group. Increasing the bulkiness of the substituent has been shown to modulate affinity for certain enzymes. researchgate.net

Furthermore, the entire carbamate group can be considered a key pharmacophore. In some studies, its complete removal or replacement with a bioisostere, such as a nitro group, was investigated to probe its importance, often leading to a significant loss or change in activity. scispace.com This underscores the carbamate's essential role, likely involving key hydrogen bonding or steric interactions within the target's binding site. In general, carbamate-based inhibitors are often more potent than their amide counterparts. mdpi.com

Table 2: Influence of Carbamate Group Modifications on Biological Activity

Modification Example Substituent (R in -O-R) General Observation
Small Alkyl Chains Methyl, Ethyl Establishes baseline activity.
Bulky/Cyclic Alkyl Isopropyl, Cyclopentyl Increased bulk can enhance potency and affinity, suggesting a hydrophobic binding pocket. researchgate.net

While the C5 position is defined by the carbamate linkage, the C3 position is a common and critical site for modification that profoundly influences biological activity. The indole C3 position is highly reactive towards electrophilic substitution, making it a synthetically accessible point for introducing diversity. nih.gov

In the development of leukotriene antagonists like Zafirlukast, extensive SAR analysis led to the introduction of a large methoxy-substituted benzyl group at the C3 position, which was found to be optimal for potency. atsjournals.org Studies on other indole-2-carboxamide series have also shown that C3 substituents are significant, with longer alkyl chains (up to nine carbons) being tolerated while bulkier aromatic rings can decrease affinity. nih.govnih.gov The introduction of various halogen groups (F, Cl, Br) at C5 has also been explored in other indole series to enhance binding potencies. mdpi.com

The general finding is that the C3 position projects into a pocket of the biological target where hydrophobic and aromatic interactions can be formed. The size, shape, and electronic properties of the C3 substituent are therefore key determinants of binding affinity and selectivity.

Table 3: Effect of C3-Indole Substitutions on Biological Activity

C3-Substituent General Observation Potential Impact
Hydrogen (-H) Represents the unsubstituted parent scaffold. Lacks specific interactions in the C3-pocket.
Small Alkyl Groups Ethyl, Propyl Can enhance activity over the unsubstituted analogue by providing some hydrophobic interaction. nih.gov
Long Alkyl Chains Heptyl, Nonyl Activity can be retained, indicating a large, accommodating hydrophobic pocket. nih.gov

Modifications at the Carbamate Group

Indole Ring System Modifications and Their Impact on SAR

The indole ring system itself is fundamental to the activity of these compounds. However, modifications to this core scaffold, either by altering the benzo portion or by replacing the entire indole ring with another heterocyclic system, have been investigated to understand its contribution to the SAR.

In some inhibitor classes, replacing the indole core with related heterocycles like indazole or quinoline (B57606) has been shown to reduce potency, highlighting the specific and favorable nature of the indole ring's interactions with the target. mdpi.com This reinforces the concept of the indole as a "privileged structure." mdpi.comresearchgate.net The electronic and steric characteristics of the fused benzene (B151609) and pyrrole (B145914) rings appear to be optimal for the bioavailability and pharmacological effect of many compound series. mdpi.com Skeletal editing, for instance, converting indoles to benzimidazoles, represents a more drastic modification that fundamentally alters the electronic and hydrogen-bonding properties of the core structure. nih.gov Such changes are often detrimental but can occasionally lead to new activities.

Rational Design Principles Derived from SAR Analysis

The collective SAR data allows for the formulation of rational design principles to guide the development of new and improved this compound analogues. Rational drug design involves identifying a biological target and creating molecules that can bind to it effectively. nih.gov

Based on the analysis of this indole series, several key principles emerge:

Preservation of the Indole-5-Carbamate Core: The C5-carbamate functionality is essential for activity and should be maintained. The oxygen and N-H groups of the carbamate are likely critical hydrogen bond donors/acceptors. acs.org

Optimization of the N1-Substituent: The indole nitrogen can be substituted to fine-tune potency. Small alkyl groups like methyl are often favorable, but larger groups can be explored to probe for additional interactions. mdpi.comnih.govmalariaworld.org

Exploitation of the C3-Pocket: The C3 position is the primary site for introducing substituents to enhance potency and selectivity. The design should focus on groups that can form favorable hydrophobic and/or aromatic interactions within the target's binding pocket. The evolution of Zafirlukast from a simple indole to a complex C3-substituted molecule is a prime example of this principle in action. atsjournals.org

The Indole Scaffold is Preferred: The indole nucleus should generally be retained, as its replacement with other heterocyclic systems often leads to a loss of activity, confirming its status as a privileged pharmacophore for these targets. mdpi.com

These principles, derived from extensive SAR studies, provide a clear roadmap for the medicinal chemist to synthesize novel analogues with potentially enhanced biological profiles. nih.gov

Biological Investigations and Mechanistic Insights in Vitro and Preclinical Models

Receptor Binding and Agonist/Antagonist Activity

Serotonin (B10506) Receptor (e.g., 5-HT2C) Interactions

The serotonin 2C (5-HT2C) receptor is a G protein-coupled receptor predominantly expressed in the central nervous system and is implicated in the regulation of mood, appetite, and other physiological processes. nih.gov Agonists of the 5-HT2C receptor have been explored for their therapeutic potential in treating conditions like obesity. wikipedia.org The interaction of indole-based compounds with serotonin receptors is a well-established area of research.

A related compound, 5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT), which shares the methyl carbamate (B1207046) group at the 5-position of the indole (B1671886) ring, is recognized as a selective agonist for the 5-HT2C receptor. ontosight.ai This suggests that the methyl 1H-indol-5-ylcarbamate moiety can be a key pharmacophore for 5-HT2C receptor activation. The development of selective 5-HT2C agonists has been challenging due to the high homology with 5-HT2A and 5-HT2B receptors, which can lead to undesirable side effects. wikipedia.org

Furthermore, some melatonin (B1676174) receptor agonists, which are structurally related to indole derivatives, have been shown to act as antagonists at 5-HT2C receptors. wikipedia.org This dual activity highlights the complex pharmacology of indole-based compounds and the potential for a single molecule to interact with multiple receptor systems.

Table 1: Interaction of Related Compounds with 5-HT2C Receptors

CompoundActivity at 5-HT2C Receptor
5-MCA-NATSelective Agonist ontosight.ai
TIK-301Antagonist wikipedia.org
VabicaserinFull Agonist wikipedia.org
SB 242084Selective Antagonist

Melatonin Receptor (MT2, MT3) Agonism and Related Effects

Melatonin, an indoleamine neurohormone, modulates various physiological functions, including circadian rhythms, primarily through the MT1 and MT2 G protein-coupled receptors. mdpi.comnih.gov A third binding site, MT3, has also been identified. nih.gov The 5-methoxy group and the N-acetyl side chain of melatonin are crucial for high-affinity binding to MT1 and MT2 receptors. mdpi.com

The compound 5-MCA-NAT, chemically known as methyl N-[3-(2-acetamidoethyl)-1H-indol-5-yl]carbamate, has been investigated for its activity at melatonin receptors and is identified as an MT3 receptor agonist. smin95.com This indicates that the methylcarbamate group at the 5-position of the indole ring is compatible with binding to this particular melatonin receptor subtype.

Derivatives of melatonin have been synthesized to explore the structure-activity relationships at melatonin receptors. For instance, TIK-301 (LY-156735) is an agonist for both MT1 and MT2 receptors. wikipedia.org The development of photo-activatable melatonin ligands has also been pursued to study receptor activation with high temporal resolution. biorxiv.org

Table 2: Activity of Related Indole Compounds at Melatonin Receptors

CompoundReceptor TargetReported Activity
5-MCA-NATMT3Agonist smin95.com
TIK-301MT1, MT2Agonist wikipedia.org
MelatoninMT1, MT2Agonist biorxiv.org

Leukotriene Receptor Antagonism (CysLT1)

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators that exert their effects through CysLT1 and CysLT2 receptors. sigmaaldrich.com Antagonists of the CysLT1 receptor, such as zafirlukast (B1683622) and montelukast, are used in the treatment of asthma. sigmaaldrich.com

Zafirlukast, a CysLT1 receptor antagonist, is chemically described as cyclopentyl 3-(2-methoxy-4-(((2-methylquinolin-2-yl)methoxy)carbonyl)phenyl)-1-methyl-1H-indole-5-carboxylate. While not a direct derivative, its structure contains a substituted indole core. drugbank.comthebiogrid.orgcontaminantdb.ca More specifically, some sources describe zafirlukast's chemical name incorporating the "methyl-1H-indol-5-yl]carbamate" moiety, suggesting a structural relationship and a potential for compounds with this scaffold to interact with the CysLT1 receptor. drugbank.com The development of potent and orally active CysLT receptor antagonists has been a significant advancement in anti-inflammatory therapy. sigmaaldrich.com

Enzyme Inhibition Studies

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidases A and B (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters. Inhibitors of MAO-B are of therapeutic interest for the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov

A series of indole-based derivatives have been synthesized and evaluated as MAO-B inhibitors. nih.gov In one study, several indole-based compounds showed potent and selective inhibition of MAO-B. nih.gov For example, compounds 7b , 8a , 8b , and 8e from this series exhibited IC50 values in the low micromolar to nanomolar range for MAO-B inhibition. nih.gov While these specific compounds are more complex than this compound, their activity underscores the potential of the indole scaffold for designing MAO-B inhibitors. nih.govnih.gov

Table 3: MAO-B Inhibitory Activity of Selected Indole Derivatives

Compound% Inhibition of MAO-B (at 10 µM)IC50 (µM)
7b 84.10.33 nih.gov
8a 99.30.02 nih.gov
8b 99.40.03 nih.gov
8e 89.60.45 nih.gov

Glutaminyl Cyclase (hQC) Inhibition

Human glutaminyl cyclase (hQC) is an enzyme that catalyzes the formation of pyroglutamate (B8496135) (pGlu) from N-terminal glutamine residues of peptides and proteins. nih.govnih.gov This post-translational modification is implicated in the pathogenesis of Alzheimer's disease, making hQC a potential therapeutic target. nih.govrcsb.org

Inhibitors of hQC have been developed, with many featuring a benzimidazole (B57391) core, which is structurally related to the indole nucleus. science.gov The design of these inhibitors often includes a zinc-binding group, a central scaffold, and a hydrophobic moiety. nih.gov While direct studies on this compound as an hQC inhibitor are not prominent, the structural similarities between indoles and benzimidazoles suggest that indole-based compounds could be explored for this activity. The development of potent hQC inhibitors like SEN177, with a Ki of 20 nM, highlights the feasibility of targeting this enzyme with small molecules. nih.gov

Preclinical Efficacy Studies in Animal Models (e.g., Intraocular Pressure Reduction)

While no preclinical data exists for this compound, extensive research demonstrates that its analog, 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) , is a potent agent for reducing intraocular pressure (IOP) in several animal models. This compound has been investigated as a potential treatment for glaucoma. researchgate.nettocris.combiomol.com

Studies in normotensive New Zealand white rabbits showed that 5-MCA-NAT lowered IOP more effectively than melatonin, with some reports indicating a reduction of up to 43%. mdpi.com In a key preclinical study using a glaucomatous monkey model, twice-daily topical administration of 5-MCA-NAT progressively reduced IOP over five days, with a significant hypotensive effect lasting for more than 18 hours after administration. cambridge.orgmdpi.com Further research in a DBA/2J mouse model of glaucoma confirmed that ocular administration of 5-MCA-NAT reduces IOP and may prevent its progression. biomol.comcaymanchem.com The mechanism is thought to involve melatonin receptors (initially suggested as MT3, but potentially also MT1/MT2) in the ciliary body, leading to reduced aqueous humor production. researchgate.netmdpi.comtocris.com

Preclinical Efficacy of 5-MCA-NAT in IOP Reduction
Animal ModelConditionObserved EffectReported IOP ReductionReference
Glaucomatous MonkeysOcular HypertensionProgressive and sustained IOP reductionNot specified cambridge.orgmdpi.com
New Zealand White RabbitsNormotensivePotent, dose-dependent IOP reduction~43% mdpi.com
DBA/2J MiceGlaucomatousReduces IOP and prevents progressionSimilar to melatonin (19-33%) biomol.comcaymanchem.com

Computational Chemistry and Molecular Modeling Approaches

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This method is crucial for understanding the binding mode of a potential drug and for predicting its affinity towards a specific biological target.

Molecular docking simulations are instrumental in predicting how Methyl 1H-indol-5-ylcarbamate positions itself within the binding site of a protein. The process involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's active site and then using a scoring function to estimate the binding affinity for each pose. For indole (B1671886) derivatives, docking studies have been widely used to predict their binding modes and affinities for various targets. For instance, in studies involving inhibitors for enzymes like dihydrofolate reductase, docking is used to identify potential anticancer agents by evaluating their binding energy and interaction patterns within the enzyme's active site. nih.gov The predicted binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative measure of the ligand's potential potency. Lower binding energy values typically indicate a more stable and favorable interaction. While no specific docking studies for this compound are publicly available, the methodology would involve preparing the 3D structure of the compound and docking it into the crystal structures of relevant protein targets. The resulting poses would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

A critical outcome of docking simulations is the identification of key amino acid residues within the protein's binding pocket that are essential for ligand recognition and binding.

GluN2B-containing NMDA receptors: The N-methyl-D-aspartate (NMDA) receptor, particularly the subtype containing the GluN2B subunit, is a significant target for neurological disorders. Antagonists that selectively bind to the GluN2B subunit have therapeutic potential. nih.gov Docking studies on various indole derivatives have provided insights into their interactions with the GluN2B binding pocket. For example, docking experiments have elucidated the main interactions between potent indole-based ligands and GluN2B-containing NMDA receptors, highlighting specific residues crucial for binding. researchgate.net Studies on ifenprodil (B1662929) and its analogs, which are known GluN2B-selective antagonists, have shown that binding occurs at the interface between the GluN1 and GluN2B subunits. researchgate.net Key interactions often involve residues such as Ile82, Phe114, Pro177, and Glu236 of the GluN2B subunit. nih.gov For this compound, a docking simulation would likely show the indole ring engaging in hydrophobic or π-stacking interactions, while the carbamate (B1207046) group could form hydrogen bonds with polar or charged residues in the binding site.

CYP3A4: The Cytochrome P450 3A4 (CYP3A4) is a crucial enzyme involved in the metabolism of a vast number of drugs. nih.gov Predicting the interaction of a new chemical entity with CYP3A4 is vital to foresee potential drug-drug interactions and metabolic liabilities. Docking studies have been employed to understand how various compounds, including those with indole scaffolds, bind to the active site of CYP3A4. researchgate.net The active site of CYP3A4 is large and malleable, allowing it to accommodate a wide range of substrates. Key residues that are often implicated in ligand binding include Ser119, Arg212, and Arg372. mdpi.com Docking simulations of this compound into the CYP3A4 active site would predict its binding orientation relative to the heme group, which is responsible for the oxidative metabolism. The indole nitrogen and the carbamate moiety would be key determinants of the interaction, potentially forming hydrogen bonds or coordinating with the heme iron.

Table 1: Predicted Interacting Residues from Docking Studies of Indole Derivatives with Target Proteins This table is a hypothetical representation based on published data for similar compounds, as direct studies on this compound are not available.

Target Protein Potential Key Interacting Residues for Indole Scaffolds Type of Interaction Reference for Similar Compounds
GluN2B-NMDA Receptor Ile82, Phe114, Pro177, Glu236 Hydrophobic, π-π stacking, Hydrogen bonds researchgate.netnih.gov
CYP3A4 Ser119, Arg105, Arg212, Arg372 Hydrogen bonds, Hydrophobic interactions nih.govmdpi.com

Prediction of Binding Modes and Affinities

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. mdpi.com For indole derivatives, QSAR studies have been successfully applied to predict their activity against various targets, such as cancer cell lines and microbial pathogens. neliti.comresearchgate.netnih.gov A QSAR model is built using a training set of compounds with known activities. Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or support vector machines (SVM), are then used to build a predictive model. archivepp.com For a series of analogs of this compound, a QSAR study could identify which structural features are most important for a particular biological activity. For example, it could reveal whether the electronic properties of the indole ring or the size of the ester group in the carbamate are critical for potency. Such models are invaluable for guiding the synthesis of new derivatives with potentially enhanced activity. mdpi.com

Table 2: Common Descriptors Used in QSAR Models for Indole Derivatives This table provides examples of descriptor types used in QSAR studies of related compounds.

Descriptor Class Examples Information Provided Reference for Indole QSAR
Electronic Dipole moment, HOMO/LUMO energies Charge distribution, reactivity neliti.com
Steric/Topological Molecular weight, Molar refractivity, Wiener index Size, shape, branching archivepp.com
Hydrophobic LogP Lipophilicity, membrane permeability archivepp.com
3D-MoRSE 3D Molecule Representation of Structures based on Electron diffraction 3D structure information archivepp.com

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. jetir.org This can be done using either ligand-based or structure-based approaches. Ligand-based virtual screening uses the structure of a known active ligand, like an indole derivative, to find other molecules with similar properties. acs.org Pharmacophore modeling, a type of ligand-based screening, identifies the essential 3D arrangement of functional groups required for biological activity. nih.gov Structure-based virtual screening, on the other hand, involves docking a large number of compounds into the 3D structure of a protein target. mdpi.com The indole scaffold is a common starting point in virtual screening campaigns due to its presence in many biologically active compounds. nih.gov A virtual screening campaign using the this compound scaffold could lead to the discovery of novel ligands with improved potency or different selectivity profiles for targets like the NMDA receptor or various enzymes.

Analytical Methodologies in Chemical and Biological Research of Indole Carbamates

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized indole (B1671886) carbamates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and atomic connectivity.

While specific data for Methyl 1H-indol-5-ylcarbamate is not extensively published, data from closely related analogues, such as methyl and ethyl carbamate (B1207046) derivatives of substituted indoles, provide a strong reference for its expected spectral characteristics. researchgate.netacgpubs.org For instance, the characterization of impurities in Zafirlukast (B1683622) synthesis offers insight into the expected spectral values for a methyl carbamate on an indole ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for confirming the structure. For an indole carbamate, key diagnostic signals would include the N-H proton of the carbamate, the protons on the indole ring, and the methyl group protons of the carbamate ester.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For an indole carbamate, key vibrational bands would be expected for the N-H and C=O stretching of the carbamate group. In related indole ethyl carbamate derivatives, a distinct N-H stretching band appears around 3435 cm⁻¹ and a carbamate C=O stretching band is observed near 1688 cm⁻¹. acgpubs.org

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental formula. For a related compound, methyl 4-((5-(ethoxycarbonylamino)-1-methyl-1H-indol-3-yl) methyl)-3-methoxy benzoate, the protonated molecule [M+H]⁺ was observed at an m/z of 397. acgpubs.org

The table below summarizes the expected spectroscopic data for an indole methyl carbamate structure based on published data for analogous compounds. researchgate.netacgpubs.org

Technique Functional Group / Proton Expected Chemical Shift / Frequency / m/z
¹H NMR Indole N-Hδ 10.5-11.5 ppm (broad singlet)
Carbamate N-Hδ 9.0-9.5 ppm (singlet)
Aromatic Protons (Indole)δ 6.5-7.8 ppm (multiplets)
Carbamate O-CH₃δ 3.7-3.9 ppm (singlet)
IR (KBr) Carbamate N-H Stretch~3300-3400 cm⁻¹
Carbamate C=O Stretch~1680-1720 cm⁻¹
Mass Spec (ESI+) Molecular Ion [M+H]⁺Calculated m/z for C₁₀H₁₀N₂O₂ = 191.08

Chromatographic Separation and Purity Assessment Methods (HPLC, RRLC, LC-MS)

Chromatographic techniques are essential for separating indole carbamates from reaction mixtures and for determining their purity. High-Performance Liquid Chromatography (HPLC), Rapid Resolution Liquid Chromatography (RRLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods employed.

These methods are crucial for monitoring reaction progress and for quality control of the final compound. For example, during the process development of Zafirlukast, related impurities were monitored at levels between 0.1-0.15% using HPLC, demonstrating the sensitivity of the technique. researchgate.net The final purity of drug substances is also routinely confirmed by HPLC, with purities often exceeding 99.5%. newdrugapprovals.orgblogspot.com

An LC-MS system, which couples the separation power of HPLC with the detection capabilities of mass spectrometry, is particularly powerful. It allows for the simultaneous assessment of purity and confirmation of the identity of the main peak and any impurities by their mass-to-charge ratio. acgpubs.org

A typical reversed-phase HPLC method for the analysis of an indole carbamate like this compound would involve the parameters outlined in the table below. These conditions are based on established methods for related pharmaceutical compounds. newdrugapprovals.org

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or a buffer (e.g., Ammonium (B1175870) Acetate)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient elution
Flow Rate 1.0 mL/min
Detection UV at 225-280 nm
Column Temperature 30-40 °C

Advanced Biophysical Techniques for Ligand-Target Interactions

Determining how a compound interacts with its biological target is a critical aspect of chemical and biological research. Advanced biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics. While specific studies employing these techniques for this compound are not widely reported in the literature, the methods are standard for characterizing ligand-protein interactions for other indole-based molecules.

Techniques that would be applicable for studying the interaction of this compound with a putative protein target include:

Surface Plasmon Resonance (SPR): SPR measures the binding of a ligand to a target immobilized on a sensor surface in real-time. It provides kinetic data, including association (kₐ) and dissociation (kₑ) rates, from which the dissociation constant (K₋) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (K₋), enthalpy (ΔH), and stoichiometry (n).

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the ligand bound to its target protein. This information is invaluable for understanding the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern binding and for guiding further structure-based drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) can be used to identify which parts of a ligand are in close contact with the target protein and to map the binding site on the protein, respectively.

These methodologies are crucial for moving from a synthesized compound to a well-characterized chemical probe or potential therapeutic lead.

Future Directions and Emerging Research Areas for Methyl 1h Indol 5 Ylcarbamate

Development of Multi-Targeted Ligands

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases like neurodegenerative disorders and cancer. nih.gov This has spurred the development of multi-target-directed ligands (MTDLs), which are single chemical entities designed to interact with multiple biological targets simultaneously. nih.govopenmedicinalchemistryjournal.com The indole (B1671886) nucleus, a core component of methyl 1H-indol-5-ylcarbamate, is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of receptors with high affinity. researchgate.netarabjchem.org

Researchers are leveraging the this compound framework to design and synthesize novel MTDLs. For instance, a series of carbamylated tryptamine (B22526) derivatives have been developed as potential treatments for neurological disorders associated with cholinesterase activity. frontiersin.org Many of these compounds demonstrated significant inhibitory potency against butyrylcholinesterase (BuChE) and, to a lesser extent, acetylcholinesterase (AChE). frontiersin.org The design of these MTDLs often involves combining the indole carbamate (B1207046) pharmacophore with other known active moieties to create hybrid molecules with enhanced and broader biological activity. nih.gov This approach holds promise for developing more effective therapies for complex diseases by addressing multiple pathological pathways at once. nih.govopenmedicinalchemistryjournal.com

Investigation of Novel Biological Pathways

While the inhibitory effects of this compound derivatives on enzymes like cholinesterases are established, ongoing research aims to uncover novel biological pathways and molecular targets. frontiersin.org The versatility of the indole scaffold suggests that its derivatives may interact with a range of proteins and signaling pathways that are yet to be fully elucidated. researchgate.net

Recent studies have explored the potential of related indole-based compounds to modulate various biological processes. For example, research into an autotaxin inhibitor with an indole carbamate structure has highlighted its potential in mitigating pulmonary fibrosis by affecting lysophosphatidic acid signaling. researchgate.net Another area of active investigation involves the role of indole derivatives in disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov A newly synthesized analogue, methyl 5-[(1H-indol-3-yl)selanyl]-1H-benzoimidazol-2-ylcarbamate (M-24), has shown strong anti-proliferative effects in human cervical and breast cancer cells by depolymerizing microtubules. nih.gov These findings encourage a broader investigation into the biological activities of this compound and its analogues, potentially revealing new therapeutic applications.

Application in Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. The development of potent and selective chemical probes is crucial for understanding the function of proteins and elucidating biological pathways. vcu.edu this compound and its derivatives are being explored for their potential as chemical probes due to their inherent biological activity and modifiable structure.

The core structure can be functionalized with reporter tags, such as biotin (B1667282) or fluorescent dyes, and photo-crosslinkable groups to enable the identification and characterization of their protein targets. vcu.edu This strategy, known as activity-based protein profiling (ABPP), allows for the study of enzyme activity directly within a complex biological sample. vcu.edu For instance, analogues of S-adenosyl-L-methionine (SAM), a key substrate for methyltransferases, have been developed as chemical probes to profile the activity of this important enzyme family. vcu.edu Given the diverse biological roles of indole compounds, developing chemical probes based on the this compound scaffold could provide valuable tools for dissecting complex biological processes and identifying new drug targets. mdpi.com

Exploration of New Synthetic Strategies for Complex Analogues

The synthesis of diverse and structurally complex analogues of this compound is essential for exploring its full therapeutic potential. acs.org Medicinal chemists are continuously developing novel synthetic methodologies to access a wider range of chemical space and to create molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Recent advancements in synthetic organic chemistry have provided new tools for the modification of the indole core and the carbamate side chain. For example, strategies for the synthesis of diaminoindoles have been developed, which could be adapted to create novel derivatives of this compound. acs.org Furthermore, the exploration of different coupling reactions and the use of modern synthetic techniques, such as photoredox catalysis, are enabling the construction of highly functionalized and three-dimensional polycyclic scaffolds based on N-heterocyclic cores. These innovative synthetic approaches will be instrumental in generating the next generation of indole-based drug candidates and chemical probes.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 1H-indol-5-ylcarbamate, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves coupling 1H-indol-5-amine with methyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous THF). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of amine to chloroformate), temperature (0–5°C to minimize side reactions), and inert atmosphere. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. For analogs, intermediates like 1H-indole-5-carbonyl chloride (handled with strict safety protocols ) may be used in stepwise syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Use deuterated DMSO or CDCl3 to resolve indole NH and carbamate protons. Compare experimental shifts with DFT-predicted values (e.g., B3LYP/6-311++G(d,p) basis set) to confirm electronic environments .
  • FT-IR : Key peaks include N-H stretching (~3400 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹.
  • X-ray crystallography : For unambiguous structural confirmation, employ SHELX software for refinement. Single crystals can be grown via slow evaporation in ethanol/water mixtures .

Q. What safety protocols are critical when handling intermediates like 1H-indole-5-carbonyl chloride?

  • Methodological Answer : Use fume hoods, nitrile gloves, and splash goggles. Reactivity hazards (e.g., moisture sensitivity) necessitate anhydrous conditions. Waste must be neutralized with 10% sodium bicarbonate before disposal. Safety data for related indole derivatives highlight risks of respiratory irritation and environmental toxicity .

Advanced Research Questions

Q. How do solvent polarity and hydrogen bonding affect the electronic structure of this compound?

  • Methodological Answer : Solvent effects can be modeled using time-dependent DFT (e.g., CAM-B3LYP) with polarizable continuum models (PCM). For experimental validation, compare UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane vs. methanol). Hydrogen-bonding interactions with protic solvents may redshift the carbonyl absorption band by 10–15 nm .

Q. What computational approaches are suitable for analyzing hydrogen-bonding interactions in this compound?

  • Methodological Answer :

  • DFT Studies : Use M06-2X/def2-TZVP for accurate hydrogen-bond energy calculations. Topological analysis (AIM theory) via Multiwfn software quantifies bond critical points.
  • Molecular Dynamics (MD) : Simulate solvent interactions in GROMACS with OPLS-AA force fields to assess stability in aqueous environments .

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

  • Methodological Answer : Contradictions may arise from tautomerism or dynamic processes. Strategies include:

  • Variable-temperature NMR (VT-NMR) to probe conformational exchange.
  • 2D experiments (e.g., NOESY) to identify spatial correlations.
  • Cross-validation with X-ray structures to confirm substituent orientation .

Q. What strategies enhance the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Storage : Keep at –20°C in amber vials under argon to prevent hydrolysis.
  • Stability assays : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm. Accelerated aging studies (40°C/75% RH for 4 weeks) can predict shelf life .

Q. How can researchers design rigorous biological activity studies for this compound?

  • Methodological Answer :

  • Dose-response assays : Use a 10-point dilution series (1 nM–100 µM) in triplicate. Include positive controls (e.g., staurosporine for kinase inhibition).
  • Metabolic stability : Assess microsomal half-life (human liver microsomes, NADPH regeneration system).
  • Data reporting : Follow ICMJE guidelines to detail chemical purity, batch numbers, and storage conditions .

Data Contradiction Analysis Example :
If NMR and DFT predictions for carbonyl chemical shifts diverge (>1 ppm), check for solvent effects in computations or potential impurities (e.g., residual DMSO in NMR samples). Re-run DFT simulations with explicit solvent molecules (e.g., 3 H₂O molecules) to improve accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.